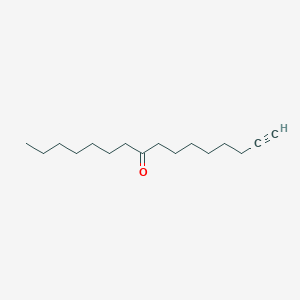

Hexadec-15-YN-8-one

Description

Structural Significance of Hexadec-15-yn-8-one within Multifunctional Aliphatic Compounds

This compound is a 16-carbon aliphatic chain that features a ketone at the 8th carbon position and a terminal alkyne at the 15th carbon position. This specific arrangement of functional groups makes it a noteworthy example of a multifunctional aliphatic compound.

The long carbon chain provides a hydrophobic backbone, a common feature in lipids and other natural products. nih.gov The placement of the ketone group near the center of the chain and the alkyne at one terminus creates distinct reactive sites. This separation minimizes electronic interaction between the two groups, allowing for their independent chemical manipulation.

The terminal alkyne is a versatile handle for various coupling reactions, such as the Sonogashira coupling, which is instrumental in forming carbon-carbon bonds with aryl or vinyl halides. mdpi.comrsc.org It can also undergo hydration reactions to form methyl ketones or aldehydes, depending on the reagents used. libretexts.orgmasterorganicchemistry.com Furthermore, the alkyne can be reduced to either a cis- or trans-alkene, or fully to an alkane, providing access to a range of saturated and unsaturated derivatives. msu.edu

The ketone at the C-8 position can undergo nucleophilic addition reactions with organometallic reagents (e.g., Grignard or organolithium reagents) to form tertiary alcohols. It can also be reduced to a secondary alcohol or participate in reactions such as the Wittig reaction to form an alkene. The presence of these two distinct functional groups in one molecule allows for a diverse range of synthetic transformations, making this compound a potentially valuable intermediate in the synthesis of complex natural products or other target molecules.

Below is a table summarizing the key structural features and potential reactivity of this compound.

| Feature | Description | Potential Reactions |

| Aliphatic Chain | 16-carbon, non-aromatic backbone | Provides a hydrophobic scaffold. |

| Terminal Alkyne (C-15) | Carbon-carbon triple bond at the end of the chain. | Sonogashira coupling, hydration, reduction, acetylide formation. msu.edumdpi.comrsc.orglibretexts.orgmasterorganicchemistry.com |

| Ketone (C-8) | Carbonyl group within the carbon chain. | Nucleophilic addition, reduction, Wittig reaction, enolate formation. wikipedia.org |

| Multifunctionality | Presence of two distinct and reactive functional groups. | Allows for selective and sequential chemical modifications. |

Historical Context and Evolution of Research on Unsaturated Ketones

The study of unsaturated ketones, a class of compounds that includes alkynones like this compound, has a rich history in organic chemistry. Early research focused on α,β-unsaturated ketones, where the double or triple bond is adjacent to the carbonyl group. This conjugation leads to unique electronic properties and reactivity, such as the Michael addition reaction.

Over the decades, synthetic methodologies for preparing unsaturated ketones have evolved significantly. Initially, these compounds were often synthesized through elimination reactions. oup.com More advanced methods now include palladium-catalyzed dehydrogenation of saturated ketones and various carbonylation reactions, which are more atom-economical. oup.comrsc.org

The development of new catalytic systems has greatly expanded the ability to synthesize a wide variety of unsaturated ketones with high selectivity. nih.gov For instance, methods for the asymmetric synthesis of β,γ-unsaturated ketones have been a focus of modern research, allowing for the creation of chiral molecules with high enantiomeric purity. nih.gov

Research into alkynones, specifically, has led to the development of novel cascade reactions and difunctionalization strategies. nih.govacs.org These reactions can rapidly build molecular complexity from relatively simple starting materials. The application of alkynones in the synthesis of heterocyclic compounds and as precursors to biologically active molecules continues to be an active area of investigation. royalsocietypublishing.org

The following table provides a general overview of the predicted spectroscopic data for a compound with the structure of this compound, based on typical values for similar long-chain alkynones. mdpi.comnih.govlibretexts.org

| Spectroscopic Data | Predicted Values |

| ¹H NMR | δ ~2.18 (t, 1H, ≡C-H), ~2.4 (t, 4H, -CH₂-C=O), ~1.2-1.6 (m, aliphatic protons) |

| ¹³C NMR | δ ~211 (C=O), ~84 (≡C-H), ~68 (C≡), aliphatic carbons in the range of 20-45 ppm |

| IR Spectroscopy | ~3300 cm⁻¹ (≡C-H stretch), ~2120 cm⁻¹ (C≡C stretch), ~1715 cm⁻¹ (C=O stretch) |

Structure

2D Structure

3D Structure

Properties

CAS No. |

744208-95-5 |

|---|---|

Molecular Formula |

C16H28O |

Molecular Weight |

236.39 g/mol |

IUPAC Name |

hexadec-15-yn-8-one |

InChI |

InChI=1S/C16H28O/c1-3-5-7-9-11-13-15-16(17)14-12-10-8-6-4-2/h1H,4-15H2,2H3 |

InChI Key |

GEPRRVHBYKLHBB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)CCCCCCC#C |

Origin of Product |

United States |

Synthetic Methodologies for Hexadec 15 Yn 8 One and Analogous Alkyne Ketone Architectures

Strategic Approaches to Alkynone Synthesis

The synthesis of alkynones, characterized by the presence of both a ketone and an alkyne functional group, requires careful strategic planning to ensure efficient and selective bond formation. These compounds serve as versatile intermediates in organic synthesis.

Retrosynthetic Analysis of Hexadec-15-YN-8-one

A retrosynthetic analysis of the target molecule, this compound, reveals several potential disconnection points. The structure consists of a sixteen-carbon chain with a ketone at the 8-position and a terminal alkyne at the 15-position.

Primary Disconnections:

Disconnection (A): Cleavage of the C7-C8 bond adjacent to the carbonyl group. This suggests a reaction between a C7 acyl derivative (e.g., heptanoyl chloride) and a C9 organometallic reagent containing a terminal alkyne.

Disconnection (B): Cleavage of the C8-C9 bond. This points towards a reaction involving an 8-oxohexadecanoyl derivative and a suitable one-carbon synthon to introduce the alkyne.

Disconnection (C): Cleavage of the C14-C15 bond. This suggests a coupling reaction, such as the Sonogashira coupling, between a halo-ketone and a terminal alkyne.

These disconnections form the basis for the synthetic strategies discussed in the following sections.

Carbon-Carbon Bond Formation Strategies in Alkynone Synthesis

The formation of the carbon skeleton of alkynones like this compound can be achieved through several powerful C-C bond-forming reactions.

The Sonogashira coupling is a highly effective method for the synthesis of alkynones, involving the palladium-catalyzed reaction of a terminal alkyne with an organo-halide or triflate. rsc.orgrsc.orgacs.org A variation, the carbonylative Sonogashira coupling, introduces a carbonyl group concurrently by using carbon monoxide. rsc.orgrsc.orgacs.org

This reaction typically employs a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and a base. rsc.orgrsc.orgacs.org For the synthesis of this compound, a plausible Sonogashira approach would involve the coupling of a terminal alkyne with an acyl chloride.

A recent development in this area is the use of aryl thianthrenium salts as coupling partners, which can produce alkynones in moderate to excellent yields under mild conditions. acs.orgacs.org While this has been demonstrated primarily with aromatic alkynes, the principle extends to aliphatic systems. acs.orgacs.org

Table 1: Representative Conditions for Carbonylative Sonogashira Coupling

| Catalyst | Ligand | Base | CO Source | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| PdCl₂(PPh₃)₂ | - | Et₃N | CHCl₃/CsOH·H₂O | Toluene | 80 | Good |

| PdCl₂(dppf) | - | Et₃N | Mo(CO)₆ | Toluene | 80 | 75 |

This table presents a summary of conditions from various sources and is for illustrative purposes.

The Mannich reaction is a three-component condensation involving an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine. chemeurope.comtaylorandfrancis.comwikipedia.org This reaction can be adapted to synthesize β-amino-ketones, which can be precursors to alkynones. chemeurope.com

In the context of alkyne synthesis, the Mannich reaction is particularly useful for preparing propargylamines. For instance, a terminal alkyne can react with formaldehyde (B43269) and a secondary amine to yield a Mannich base. scribd.com While not a direct route to this compound, this methodology is crucial for creating building blocks containing both amine and alkyne functionalities, which can be further elaborated. researchgate.net

The reaction proceeds through the formation of an iminium ion from the amine and aldehyde, which then undergoes nucleophilic attack by the carbanion of the acidic compound. chemeurope.comwikipedia.org

Alkynes that are conjugated with electron-withdrawing groups, such as a carbonyl moiety (ynones), are considered "activated" and are susceptible to nucleophilic attack. nih.govacs.orgresearchgate.net This 1,4-conjugate addition, or Michael addition, is a powerful tool for carbon-carbon bond formation. nih.gov

For the synthesis of a structure like this compound, a retrosynthetic approach could envision an activated alkyne system as a key intermediate. The addition of a suitable nucleophile, such as an organocuprate, to an α,β-alkynyl ketone could construct the carbon framework. The efficiency of such additions can be highly dependent on the reaction conditions and the nature of the nucleophile. nih.gov Softer nucleophiles generally favor the 1,4-addition pathway. acs.org

The use of organobase catalysts, such as DABCO (1,4-diazabicyclo[2.2.2]octane), has been shown to be effective in promoting the addition of nucleophiles to activated alkynes. csic.es

Grignard reagents (R-MgX) are strong nucleophiles that readily react with a variety of electrophiles, including those containing carbonyl groups. organic-chemistry.orgpressbooks.publibretexts.org A straightforward strategy for the synthesis of this compound would involve the reaction of a Grignard reagent with an acyl chloride or an ester.

For instance, heptanoyl chloride could be treated with a Grignard reagent derived from 1-bromo-7-octyne to form the target ketone. It is important to note that the reaction of a Grignard reagent with an acyl chloride can potentially lead to the formation of a tertiary alcohol through a second addition to the initially formed ketone. organic-chemistry.org Careful control of reaction conditions, such as low temperatures, is often necessary to favor the formation of the ketone.

An alternative is the reaction of a Grignard reagent with a nitrile, which produces an intermediate metalloimine that hydrolyzes to a ketone, thus avoiding the over-addition problem. organic-chemistry.org

Table 2: Potential Grignard-based Syntheses for Alkynones

| Electrophile | Grignard Reagent | Intermediate | Product |

|---|---|---|---|

| Acyl Chloride | R'-MgX | Ketone | Ketone (potential for tertiary alcohol byproduct) |

| Ester | R'-MgX (excess) | Ketone | Tertiary Alcohol |

| Nitrile | R'-MgX | Metalloimine | Ketone |

This table illustrates the versatility of Grignard reagents in carbonyl chemistry.

Nucleophilic Additions to Activated Alkyne Systems

Functional Group Interconversions and Selective Transformations

Functional group interconversions are fundamental to organic synthesis, allowing for the conversion of one functional group into another to alter a molecule's reactivity and facilitate subsequent bond formations. numberanalytics.com In the context of synthesizing alkyne-ketone compounds like this compound, these transformations are crucial for introducing the required functionalities at specific positions within the carbon skeleton.

The selective transformation of polyfunctional molecules, which contain multiple reactive sites, presents a significant challenge in organic synthesis. researchgate.net Achieving chemoselectivity—the preferential reaction of one functional group over another—is essential to avoid the need for cumbersome protecting group strategies, which involve introducing a temporary blocking group that is later removed. researchgate.netnih.gov The development of catalytic methods for the site-selective manipulation of molecules with multiple functional groups has become a major focus in modern synthetic chemistry. nih.gov

For instance, the synthesis of a molecule with both an alkyne and a ketone, such as this compound, could involve the selective oxidation of a corresponding secondary alcohol to a ketone without affecting the alkyne moiety. Conversely, an alkyne could be introduced into a molecule already containing a ketone. The choice of reagents and reaction conditions is critical to ensure that only the desired transformation occurs.

Key Interconversion Reactions:

Oxidation of Alcohols: Secondary alcohols can be oxidized to ketones using a variety of reagents. solubilityofthings.com Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) are often employed to avoid over-oxidation or reaction with other sensitive functional groups. solubilityofthings.com

Hydration of Alkynes: Alkynes can be hydrated to form ketones. numberanalytics.com This transformation can be regioselectively controlled to yield a specific ketone isomer, which is particularly useful when starting from a non-symmetric alkyne. numberanalytics.commdpi.com

The following table summarizes common functional group interconversions relevant to the synthesis of alkyne-ketones:

| Starting Functional Group | Target Functional Group | Reagents/Conditions | Selectivity Considerations |

| Secondary Alcohol | Ketone | Pyridinium chlorochromate (PCC), Dess-Martin periodinane | Chemoselective oxidation in the presence of alkynes. |

| Dihalide (vicinal or geminal) | Alkyne | Strong base (e.g., NaNH2) | Requires two successive elimination reactions. youtube.com |

| Terminal Alkyne & Alkyl Halide | Internal Alkyne | Pd catalyst, Cu(I) co-catalyst (Sonogashira coupling) | Mild conditions, tolerant of various functional groups. rsc.org |

| Alkyne | Ketone | H2O, H2SO4, HgSO4 (Markovnikov hydration) | Regioselectivity is key for non-symmetrical alkynes. numberanalytics.commdpi.com |

Stereoselective Synthesis of Chiral this compound Derivatives

The introduction of chirality into molecules adds a layer of complexity and is often crucial for biological activity. The stereoselective synthesis of chiral derivatives of this compound involves methods that control the three-dimensional arrangement of atoms, leading to the formation of a specific enantiomer or diastereomer.

Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. This is often achieved using chiral catalysts or reagents that create a chiral environment for the reaction to occur. chemrxiv.orgjst.go.jp

Several strategies have been developed for the enantioselective synthesis of chiral alkynones:

Asymmetric Hydrogenation: The chemo- and enantioselective hydrogenation of alkynone imines, catalyzed by a nickel complex with a chiral ligand, can produce chiral propargyl amines with high yields and excellent enantioselectivities. sciengine.com These can then be converted to the corresponding chiral alkynones.

Catalytic Asymmetric C-C Bond Formation: The ZACA (zirconium-catalyzed asymmetric carboalumination) reaction allows for the asymmetric C-C bond formation of terminal alkenes, which can be transformed into a variety of chiral compounds, including those with alkyne functionalities. jst.go.jp

Reductive Cyclization: An asymmetric intramolecular reductive cyclization of aryl chained alkynones catalyzed by a nickel complex with a P-chiral monophosphine ligand can produce chiral 3-hydroxyl chroman derivatives, which are a type of chiral alkynone. chemrxiv.org

Cross-Coupling Reactions: The cross-coupling of chiral bromoallenes with arylbromocuprates can yield enantiomerically enriched 3-aryl-1-alkynes, which are precursors to certain chiral alkynones. acs.orgnih.gov

The following table highlights some enantioselective methods applicable to the synthesis of chiral alkynones:

| Reaction Type | Catalyst/Reagent | Product Type | Enantiomeric Excess (ee) |

| Asymmetric Hydrogenation | Ni(OAc)2·4H2O / (S,S)-Ph-BPE | Chiral Propargyl Amines | >99% ee sciengine.com |

| Reductive Cyclization | Ni(cod)2 / (R)-AntPhos | Chiral 3-hydroxyl chromans | up to >99:1 er chemrxiv.org |

| Cross-Coupling | Arylbromocuprates with chiral bromoallenes | Chiral 3-aryl-1-alkynes | High enantiomeric enrichment acs.orgnih.gov |

Diastereoselective synthesis focuses on controlling the formation of diastereomers, which are stereoisomers that are not mirror images of each other. This is often relevant when a molecule already contains one or more stereocenters and a new one is being created.

Methods for achieving diastereoselective control in the synthesis of alkyne-ketone architectures include:

Chelation-Controlled Additions: The addition of organometallic reagents to ketones can be highly diastereoselective if a nearby functional group, such as an alkene, can chelate to the metal center, directing the approach of the nucleophile. acs.org For example, the addition of organozinc reagents to β,γ-unsaturated ketones can proceed with high diastereoselectivity. acs.org

Substrate-Controlled Reactions: The existing stereochemistry in a substrate can direct the stereochemical outcome of a reaction. For instance, the epoxidation of cyclic vinylsilanes, which can be derived from alkynes, can be highly diastereoselective. nih.gov Subsequent rearrangement or oxidation can then lead to a diastereomerically enriched ketone.

Radical-Mediated Cascades: A directing-group-free 1,5-hydrogen transfer of unactivated Csp3–H bonds, followed by a Csp2–H functionalization, can produce complex fused ketones with high diastereoselectivity. nih.gov

Hypervalent Iodine-Mediated α-Acetoxylation: The α-acetoxylation of cyclic ketones using a hypervalent iodine(III) reagent and a Lewis acid can proceed with high diastereoselectivity, which is often controlled by thermodynamics to favor the most stable isomer. frontiersin.org

The following table provides examples of diastereoselective reactions that could be applied in the synthesis of complex alkyne-ketones:

| Reaction Type | Key Feature | Stereochemical Control | Diastereomeric Ratio (dr) |

| Organozinc Addition | Chelation to a β,γ-double bond | Favors the chelation-controlled product. | up to 50:1 acs.org |

| Vinylsilane Epoxidation | Substrate-controlled facial selectivity | Leads to a single diastereomer of the silylated epoxide. nih.gov | High diastereoselectivity |

| Radical Cascade | Remote Csp3–H functionalization | Exquisite stereoselectivity in the formation of fused ketones. nih.gov | High diastereoselectivity |

| α-Acetoxylation | Thermodynamic control | Favors the more stable diastereomer. | up to 11.8:1 frontiersin.org |

Advanced Spectroscopic Analysis of Hexadec 15 Yn 8 One: Structural Elucidation and Conformational Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules, and its application to Hexadec-15-YN-8-one has been pivotal.

High-Field ¹H and ¹³C NMR Investigations

High-field ¹H and ¹³C NMR studies are fundamental in piecing together the carbon-hydrogen framework of this compound. In ¹H NMR, the chemical shifts, integration, and multiplicity of the signals provide a detailed picture of the proton environments. The protons adjacent to the ketone and the alkyne group, for instance, exhibit characteristic chemical shifts due to the electronic effects of these functional groups.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The carbonyl carbon of the ketone typically appears as a highly deshielded signal in the spectrum, while the sp-hybridized carbons of the alkyne group also have distinct chemical shifts. The long aliphatic chains of the molecule give rise to a series of signals in the upfield region of the spectrum.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C=O (Ketone) | - | ~211 |

| C≡C (Alkyne) | ~1.9 - 2.2 | ~68, ~84 |

| CH₂ (adjacent to C=O) | ~2.4 | ~42 |

| CH₂ (aliphatic) | ~1.2 - 1.6 | ~23 - 31 |

| CH₃ | ~0.9 | ~14 |

Note: The exact chemical shifts can vary depending on the solvent and the specific NMR instrument used.

Two-Dimensional NMR Techniques (e.g., COSY, NOESY, ROESY)

To further refine the structural assignment and understand the spatial relationships between atoms, two-dimensional NMR techniques are employed. Correlation Spectroscopy (COSY) is instrumental in identifying proton-proton coupling networks, allowing for the tracing of the connectivity through the aliphatic chains.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are crucial for determining the through-space proximity of protons. These experiments can help to define the molecule's preferred conformation in solution by identifying protons that are close to each other, even if they are not directly bonded. This is particularly useful for understanding the folding of the long alkyl chains.

Variable Temperature NMR Studies for Conformational Dynamics

The conformational flexibility of the long aliphatic chains in this compound can be investigated using variable temperature NMR studies. By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts or the coalescence of signals. These changes can provide information about the energy barriers between different conformations and the dynamics of the molecule's flexing and folding.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is highly effective for identifying the functional groups present in a molecule.

In the IR spectrum of this compound, a strong absorption band is typically observed in the region of 1715 cm⁻¹, which is characteristic of the C=O stretching vibration of a ketone. The C≡C stretching vibration of the alkyne group usually appears as a weaker band around 2120 cm⁻¹. The C-H stretching vibrations of the aliphatic chains are observed in the 2850-3000 cm⁻¹ region.

Raman spectroscopy provides complementary information. The alkyne C≡C stretch, which may be weak in the IR spectrum, often gives a strong signal in the Raman spectrum, aiding in its definitive identification.

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Ketone (C=O) | Stretch | ~1715 |

| Alkyne (C≡C) | Stretch | ~2120 |

| Aliphatic (C-H) | Stretch | 2850 - 3000 |

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of this compound, which allows for the confirmation of its elemental composition. The fragmentation pattern observed in the mass spectrum provides valuable structural information.

Upon ionization, the molecule can break apart in predictable ways. For example, cleavage adjacent to the carbonyl group (alpha-cleavage) is a common fragmentation pathway for ketones, leading to the formation of characteristic fragment ions. The analysis of these fragments helps to piece together the structure of the original molecule and confirm the positions of the functional groups.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique with high sensitivity for detecting and characterizing chemical species that possess unpaired electrons. acs.orgbruker.com This method is particularly valuable for studying transient radical intermediates that may be formed during chemical reactions involving this compound. The structural features of this compound, namely the ketone and terminal alkyne functionalities, allow for the potential formation of distinct radical intermediates under specific reaction conditions. These radicals, though often short-lived, can be trapped and studied using EPR, providing critical insights into reaction mechanisms. psu.eduncsu.edu

Hypothetical Radical Intermediates of this compound

Two primary types of radical intermediates can be postulated for this compound:

Ketyl Radical Anion: One-electron reduction of the carbonyl group at the C-8 position would lead to the formation of a ketyl radical anion. This type of radical has been extensively studied for a variety of aliphatic and aromatic ketones. cdnsciencepub.comrsc.org The unpaired electron in a ketyl radical is primarily localized on the carbon and oxygen atoms of the original carbonyl group. cdnsciencepub.com

Vinyl or Propargyl Radicals: Radical addition to the terminal alkyne at C-15 could generate a vinyl radical. rsc.org Alternatively, abstraction of the acetylenic hydrogen could form a propargyl radical, which exists in resonance with an allenyl radical. nsf.govfau.de The study of such radicals is crucial for understanding reactions involving the functionalization of the alkyne terminus. nih.govgre.ac.ukacs.orgresearchgate.netnih.gov

Detailed Research Findings

While specific EPR studies on this compound are not available in the current literature, the expected EPR parameters for its potential radical intermediates can be inferred from studies on analogous long-chain ketones and terminal alkynes.

The EPR spectrum of a radical is characterized by its g-factor and hyperfine coupling constants (hfcc). The g-factor is a dimensionless quantity that is characteristic of the electronic environment of the unpaired electron. libretexts.org For most organic radicals, the g-value is close to that of a free electron (approximately 2.0023). libretexts.org Hyperfine coupling arises from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹³C), providing information about the number and identity of atoms in the vicinity of the radical center and the distribution of the unpaired electron spin density. rsc.org

For the ketyl radical of this compound, the largest hyperfine couplings would be expected from the protons on the adjacent carbons (C-7 and C-9). The magnitude of these β-proton couplings is dependent on the dihedral angle between the C-H bond and the p-orbital containing the unpaired electron. cdnsciencepub.com The hydroxyl proton, if formed upon protonation of the radical anion, would also exhibit a characteristic coupling. acs.orgcdnsciencepub.com

In the case of a vinyl radical formed at the C-15 position, significant hyperfine coupling would be observed with the remaining vinylic proton at C-15 and the protons on the C-14 methylene (B1212753) group. The g-value for bent σ-vinyl radicals is typically below 2.0023. rsc.org

The following interactive table summarizes plausible EPR parameters for the hypothetical radical intermediates of this compound, based on data from analogous systems reported in the literature.

| Radical Intermediate | Hypothetical g-value | Interacting Nuclei | Hyperfine Coupling Constant (a) / Gauss (G) |

| Ketyl Radical Anion | ~2.0031 | α-¹³C (at C-8) | 45 - 55 |

| β-protons (at C-7, C-9) | 10 - 20 | ||

| γ-protons (at C-6, C-10) | < 1 | ||

| Vinyl Radical | ~2.0021 | α-proton (at C-15) | 10 - 15 |

| β-protons (at C-14) | 4 - 8 | ||

| Propargyl Radical | ~2.0026 | Protons at C-14 | 15 - 20 |

This table presents hypothetical data extrapolated from studies on analogous compounds and is intended for illustrative purposes. The actual experimental values for this compound may vary.

The study of such radical intermediates via EPR spectroscopy would be instrumental in elucidating the mechanisms of reactions such as photoreductive couplings, radical cyclizations, or additions to the alkyne moiety of this compound. nih.govmdpi.com Time-resolved EPR techniques could further provide kinetic data on the formation and decay of these transient species. psu.edursc.org

Reactivity Profiles of Hexadec 15 Yn 8 One: Mechanistic Insights and Transformations

Reactions at the Terminal Alkyne Moiety

The terminal alkyne group of Hexadec-15-yn-8-one is a versatile functional group that can undergo a variety of transformations. fiveable.me These reactions include hydrofunctionalization, click chemistry, and oxidative and reductive processes.

Hydrofunctionalization Reactions (e.g., Hydration, Hydrostannation)

Hydrofunctionalization reactions involve the addition of a hydrogen atom and another group across the carbon-carbon triple bond. mdpi.comresearchgate.net

Hydration: The hydration of the terminal alkyne in this compound typically follows Markovnikov's rule, yielding a methyl ketone. libretexts.orglibretexts.org This reaction is often catalyzed by mercury(II) salts in the presence of aqueous acid. fiveable.melibretexts.org The mechanism involves the formation of an enol intermediate, which then tautomerizes to the more stable ketone. libretexts.orglibretexts.org Alternative, less toxic catalysts based on gold(I), platinum(II), and palladium(II) have also been developed for this transformation. researchgate.netorganic-chemistry.org Anti-Markovnikov hydration, which would yield an aldehyde, can be achieved using a hydroboration-oxidation sequence. libretexts.org

Hydrostannation: The addition of a tin hydride (hydrostannation) across the alkyne is a valuable method for the synthesis of vinylstannanes, which are versatile intermediates in cross-coupling reactions. kaust.edu.saresearchgate.net The regioselectivity and stereoselectivity of this reaction can be controlled by the choice of catalyst and reaction conditions. researchgate.netrmit.edu.vnacs.org For terminal alkynes, magnesium-catalyzed hydrostannation has been shown to produce β-trans-vinylstannanes with high yields and selectivity. kaust.edu.sarsc.org

Table 1: Comparison of Hydration and Hydrostannation of Terminal Alkynes

| Reaction | Typical Reagents | Product | Regioselectivity |

|---|---|---|---|

| Hydration (Markovnikov) | H₂O, H₂SO₄, HgSO₄ | Methyl Ketone | Markovnikov |

| Hydration (Anti-Markovnikov) | 1. BH₃-THF 2. H₂O₂, NaOH | Aldehyde | Anti-Markovnikov |

| Hydrostannation | Bu₃SnH, Catalyst (e.g., MgBu₂) | Vinylstannane | Catalyst Dependent |

Click Chemistry Applications (e.g., Copper(I)-Catalyzed Azide-Alkyne Cycloaddition)

The terminal alkyne of this compound is an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.govwikipedia.org This reaction provides a highly efficient and reliable method for the formation of 1,4-disubstituted 1,2,3-triazoles. nih.govresearchgate.netrsc.org The reaction is known for its mild conditions, high yields, and exceptional tolerance of a wide variety of functional groups. researchgate.net The process involves the in situ formation of a copper(I) acetylide, which then reacts with an organic azide (B81097). wikipedia.org

Table 2: Key Features of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Feature | Description |

|---|---|

| Reactants | Terminal Alkyne, Organic Azide |

| Catalyst | Copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate) |

| Product | 1,4-disubstituted 1,2,3-triazole |

| Key Advantages | High regioselectivity, mild reaction conditions, high yields, broad functional group tolerance |

Oxidative and Reductive Transformations of the Alkyne

Oxidative Cleavage: The carbon-carbon triple bond of the alkyne can be cleaved under oxidative conditions to yield carboxylic acids. fiveable.memasterorganicchemistry.com Common reagents for this transformation include ozone (O₃) or potassium permanganate (B83412) (KMnO₄). fiveable.meorganic-chemistry.org More recent methods utilize ruthenium dioxide with Oxone or electro-oxidation to achieve this cleavage under milder conditions. organic-chemistry.org

Reduction: The alkyne can be selectively reduced to either an alkene or an alkane. Catalytic hydrogenation with Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate) will produce the corresponding cis-alkene. organicchemistrytutor.com In contrast, reduction with sodium in liquid ammonia (B1221849) results in the formation of the trans-alkene. organicchemistrytutor.commsu.edu Complete reduction to the corresponding alkane can be achieved by hydrogenation over a more active catalyst like palladium on carbon. msu.edu

Reactions at the Ketone Functionality

The ketone group in this compound provides another site for chemical modification, primarily through reactions involving the carbonyl carbon and the adjacent α-carbons.

Nucleophilic Additions to the Carbonyl Group

The carbonyl carbon of the ketone is electrophilic and susceptible to attack by nucleophiles. savemyexams.comlibretexts.org This nucleophilic addition reaction is a fundamental transformation of ketones. unizin.orgmasterorganicchemistry.com The initial addition of a nucleophile to the carbonyl carbon results in the formation of a tetrahedral alkoxide intermediate. libretexts.orgunizin.org This intermediate can then be protonated to yield an alcohol. unizin.org The reactivity of the ketone towards nucleophilic addition is influenced by steric and electronic factors. libretexts.org

A wide range of nucleophiles can participate in this reaction, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), hydrides (e.g., from sodium borohydride), and cyanide ions. masterorganicchemistry.comchemguide.co.uk

Alpha-Carbon Functionalization (e.g., Enolate Chemistry)

The protons on the carbons adjacent to the ketone (α-carbons) are acidic and can be removed by a base to form an enolate. masterorganicchemistry.comwikipedia.org Enolates are powerful nucleophiles that can react with various electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds at the α-position. lumenlearning.comresearchgate.netnih.gov

The regioselectivity of enolate formation can often be controlled. masterorganicchemistry.com Using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the less substituted (kinetic) enolate. lumenlearning.commasterorganicchemistry.com In contrast, weaker bases under thermodynamic control tend to yield the more substituted (thermodynamic) enolate. lumenlearning.commasterorganicchemistry.com The resulting enolate can then be alkylated, halogenated, or undergo other functionalization reactions. masterorganicchemistry.comlumenlearning.com

Table 3: Regioselective Enolate Formation

| Condition | Base | Product |

|---|---|---|

| Kinetic Control | Lithium Diisopropylamide (LDA), -78 °C | Less substituted enolate |

| Thermodynamic Control | NaOEt, EtOH, Room Temperature | More substituted enolate |

Based on a comprehensive search of available scientific literature, there is no specific information regarding the chemical compound “this compound” for the requested sections on its reactivity profiles. Detailed research findings, including tandem reactions, catalytic transformations, and studies on reaction kinetics and thermodynamics, for this particular molecule are not present in the public scientific domain.

Therefore, it is not possible to generate the requested article focusing solely on the chemical compound “this compound” as per the provided outline and content requirements. Scientific literature on analogous long-chain alkynyl ketones exists, but any discussion of their reactivity would not be a direct analysis of this compound and would be beyond the scope of the user's specific request.

Computational Chemistry Approaches for Hexadec 15 Yn 8 One: Electronic Structure and Reaction Dynamics

Quantum Mechanical Calculations for Molecular Structure and Properties

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule, such as Hexadec-15-YN-8-one. These methods solve the Schrödinger equation to provide insights into molecular geometries, electronic structures, and reaction energies. dtic.milwikipedia.orgresearchgate.net

Density Functional Theory (DFT) has become a primary tool for computational investigations of organic molecules due to its balance of accuracy and computational cost. researchgate.net For a molecule like this compound, DFT calculations would be invaluable for optimizing its ground state geometry, revealing the most stable three-dimensional arrangement of its atoms.

Furthermore, DFT is instrumental in mapping reaction pathways by locating and characterizing transition states. In the context of this compound, this could involve studying reactions at the carbonyl group or the terminal alkyne. Research on the dimerization of aliphatic alkynones has utilized DFT to understand the thermodynamics and kinetics of different reaction mechanisms, confirming the crucial role of the molecule's structure in determining reaction outcomes. nih.gov Similarly, DFT has been used to investigate the selective reductive amination of ketones, identifying the transition states for hydride transfer and explaining the selectivity of the reaction. researchgate.net These studies highlight how DFT can predict the reactivity of the functional groups present in this compound.

| Parameter | Typical DFT Functional | Typical Basis Set | Key Insights for Analogous Compounds | Citations |

| Ground State Geometry | B3LYP | 6-311+G(d,p) | Provides accurate bond lengths, angles, and dihedral angles. | nih.govmdpi.com |

| Electronic Properties | B3LYP | 6-311+G(d,p) | Determines HOMO-LUMO gaps, molecular electrostatic potential, and charge distribution. | nih.govacs.org |

| Reaction Mechanisms | M06-2X, B3LYP | 6-311+G(d,p) | Elucidates transition state structures and reaction energy barriers. | nih.govresearchgate.net |

| Spectroscopic Parameters | WP04, ωB97X-D | 6-311++G(2d,p), def2-SVP | Predicts NMR chemical shifts with high accuracy. | mdpi.com |

This table presents DFT functionals and basis sets commonly used in computational studies of ketones and alkynones, along with the types of insights gained.

Ab initio methods, meaning "from first principles," are based solely on quantum mechanics and physical constants without empirical data. wikipedia.orgchemeurope.com The simplest ab initio method is the Hartree-Fock (HF) scheme. wikipedia.orgchemeurope.com More advanced and accurate methods, known as post-Hartree-Fock methods, include Møller-Plesset perturbation theory (MPn) and coupled-cluster theory (CC), which account for electron correlation. chemeurope.com While computationally more expensive than DFT, these methods can provide benchmark-quality results for smaller molecules or for validating DFT findings. chemeurope.com For a molecule the size of this compound, full ab initio calculations would be computationally demanding but could be applied to simplified model systems representing its functional groups.

Semi-empirical methods offer a faster, albeit less accurate, alternative by incorporating experimental parameters to simplify calculations. dtic.milacs.org These methods are well-suited for very large systems and for initial, exploratory conformational searches before refining with higher-level methods like DFT. acs.org Conformational analysis of long-chain ketones has been performed using the semi-empirical PM6 method as a preliminary step. researchgate.net

Density Functional Theory (DFT) Studies on Ground States and Transition States

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique for studying the time-dependent behavior of molecules. acs.org By solving Newton's equations of motion, MD simulations can track the movements of atoms and molecules over time, providing insights into conformational changes and intermolecular interactions. acs.orgmdpi.com

MD simulations are also invaluable for studying how this compound would interact with other molecules, such as solvents or other reactants. mdpi.com By simulating the molecule in a box of solvent molecules (e.g., water), one can analyze the structure of the solvent around the solute and the strength of their interactions. researchgate.net The radial distribution function (RDF) is a common tool used in MD studies to quantify the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. researchgate.netnih.gov Such analyses would be crucial for understanding the solubility and reactivity of this compound in different environments.

| Simulation Aspect | Methodology | Key Insights for Analogous Compounds | Citations |

| Conformational Sampling | Unbiased MD simulations in a solvent box (e.g., TIP3P water). | Visualization of conformational space using t-SNE plots; identification of stable and transient conformers. | acs.org |

| Intermolecular Interactions | Calculation of radial distribution functions (RDFs) between solute and solvent atoms. | Quantifies the structuring of solvent molecules around the solute and identifies key interaction sites. | researchgate.netnih.gov |

| System Dynamics | Analysis of radius of gyration (Rg) and root-mean-square deviation (RMSD) over time. | Assesses the stability of the molecule's conformation and its tendency to adopt folded or extended structures. | nih.gov |

| Force Field | OPLS3e, GROMOS96, AMBER | Provides the potential energy function for the system. | acs.orgmdpi.com |

This table outlines common methodologies and the insights gained from molecular dynamics simulations of long-chain organic molecules.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods are widely used to predict spectroscopic parameters, which can be instrumental in structure elucidation and verification. mdpi.com The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly common application.

For this compound, DFT calculations using the Gauge-Including Atomic Orbital (GIAO) method can predict its ¹H and ¹³C NMR chemical shifts. mdpi.comnih.gov Benchmark studies on a wide range of organic molecules have identified specific DFT functionals and basis sets that provide the most accurate NMR predictions. mdpi.com For example, the WP04 functional with the 6-311++G(2d,p) basis set has been recommended for ¹H chemical shifts, while ωB97X-D/def2-SVP has shown excellent performance for ¹³C chemical shifts. mdpi.com The accuracy of these predictions is often improved by including a solvent model, such as the Polarizable Continuum Model (PCM). mdpi.comnih.gov

Recent advancements have also seen the integration of machine learning with DFT calculations to further enhance the accuracy of NMR predictions. nih.govchemrxiv.org These hybrid models use a machine learning algorithm trained on a large dataset of experimental and calculated chemical shifts to correct for systematic errors in the DFT calculations. chemrxiv.org

| Spectroscopic Parameter | Computational Method | Recommended Functional/Basis Set | Key Findings for Analogous Compounds | Citations |

| ¹H NMR Chemical Shifts | GIAO-DFT with PCM | WP04/6-311++G(2d,p) | Root-mean-square deviations (RMSD) of 0.07 to 0.19 ppm from experimental values. | mdpi.com |

| ¹³C NMR Chemical Shifts | GIAO-DFT with PCM | ωB97X-D/def2-SVP | RMSD of 0.5 to 2.9 ppm from experimental values. | mdpi.com |

| Hybrid Prediction | DFT + Machine Learning (GNN) | B3LYP/6-31G(d) + 3D GNN | State-of-the-art performance in predicting ¹H and ¹³C chemical shifts. | nih.gov |

This table summarizes recommended computational methods for predicting NMR chemical shifts of organic molecules.

Machine Learning Applications in Predicting Reactivity and Structural Features

Machine learning (ML) is an emerging and powerful tool in computational chemistry, capable of learning from large datasets to predict molecular properties and reaction outcomes. nips.ccneurips.cc For a molecule like this compound, ML models could predict its reactivity in various chemical transformations.

ML models, particularly neural networks, can be trained on vast databases of known chemical reactions to predict the products of a given set of reactants and reagents. nips.ccnih.gov These models learn the underlying patterns of chemical reactivity without being explicitly programmed with chemical rules. neurips.cc Some approaches frame reaction prediction as a ranking problem, where the model ranks potential reaction pathways to identify the most likely products. nips.ccneurips.cc

Furthermore, ML has been applied to predict reaction conditions, such as the optimal catalyst, solvent, and temperature, for a given transformation. nih.gov For the synthesis or modification of this compound, such predictive models could significantly accelerate the discovery of efficient reaction protocols. researchgate.net ML models have also been developed to predict reaction yields, aiding in the optimization of synthetic routes. researchgate.net The integration of high-throughput experimentation (HTE) with ML provides a powerful workflow for rapidly exploring reaction space and developing predictive models for chemical synthesis. researchgate.net

Hexadec 15 Yn 8 One in Polymer Chemistry and Materials Science: Design and Functionalization

Incorporation into Polymer Backbones and Side Chains

The dual reactivity of Hexadec-15-YN-8-one facilitates its integration into polymeric structures through various sophisticated strategies. The terminal alkyne is particularly amenable to modern polymerization techniques, while the entire molecule can be appended to existing polymer frameworks to impart specific functionalities.

Polymerization Strategies Involving Alkyne Moieties (e.g., Step-Growth Polymerizations, Click Polymerizations)

The terminal alkyne group of this compound is a powerful tool for polymer synthesis, primarily through step-growth and click polymerization methods. These techniques allow for the creation of polymers with well-defined structures and high molecular weights.

Step-Growth Polymerization: In this type of polymerization, bifunctional or multifunctional monomers react to form dimers, oligomers, and eventually long-chain polymers. mdpi.com this compound can be adapted for step-growth processes. For instance, it could be part of a polyaddition reaction where the alkyne reacts with other functional groups like thiols (thiol-yne reaction) or amines. oup.comchemrxiv.org

Click Polymerizations: The most prominent application of terminal alkynes in polymer synthesis is through "click" chemistry, a set of reactions known for high efficiency, selectivity, and mild reaction conditions. mdpi.comnumberanalytics.comresearchgate.net The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the catalyst-free strain-promoted azide-alkyne cycloaddition (SPAAC) are premier examples. wikipedia.orgresearchgate.net

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction joins a terminal alkyne with an azide (B81097) to form a stable 1,2,3-triazole linkage, propelled by a copper(I) catalyst. wikipedia.orgacs.org For polymerization, a bifunctional monomer containing both an alkyne and an azide (an AB-type monomer) or two different bifunctional monomers (an AA + BB type system) can be used. wikipedia.org this compound could be chemically modified, for example, by converting the ketone into an azide, to create an AB-type monomer suitable for CuAAC polymerization. These polymerizations can yield high-molecular-weight polytriazoles. wikipedia.orgrsc.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This catalyst-free alternative uses a strained cyclooctyne (B158145) in place of a terminal alkyne. researchgate.netacs.orgresearchgate.net The high ring strain drives the reaction with an azide, making it ideal for biological applications where copper toxicity is a concern. uwo.carsc.orgnih.gov Step-growth polymerization using SPAAC can be achieved by reacting a bifunctional strained cyclooctyne with a diazide monomer, resulting in high-molecular-weight polymers in minutes without the need for catalysts or heat. acs.orgresearchgate.net

Table 1: Polymerization Strategies Utilizing the Alkyne Moiety

| Polymerization Strategy | Description | Key Features | Potential Role of this compound |

|---|---|---|---|

| Step-Growth Polymerization | Monomers with two reactive groups combine in a stepwise fashion to build polymer chains. mdpi.com | Requires high conversion for high molecular weight; versatile monomer choice. | Can act as a monomer in polyaddition reactions (e.g., thiol-yne). chemrxiv.org |

| CuAAC Click Polymerization | Copper(I)-catalyzed reaction between a terminal alkyne and an azide to form a 1,4-disubstituted triazole. wikipedia.orgacs.org | High efficiency, high regioselectivity, mild conditions, forms stable triazole links. researchgate.net | A derivative with an added azide group could serve as an AB-type monomer. |

| SPAAC Click Polymerization | Catalyst-free reaction between a strained cyclooctyne and an azide. researchgate.netacs.org | No catalyst required, rapid reaction rates, biocompatible. researchgate.net | Could be modified to an azide-functional monomer to react with a bis-cyclooctyne monomer. |

| Sonogashira Polycoupling | Palladium/copper-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides. oup.com | Creates conjugated polymers (poly(aryleneethynylene)s) with interesting electronic properties. | Could be polymerized with a dihaloaryl compound to create a polymer with pendant ketone groups. |

Functionalization of Pre-formed Polymeric Scaffolds with this compound Derivatives

An alternative approach to incorporating this compound into a polymer is to attach it as a side chain onto an existing polymer backbone. This "grafting onto" method allows for the precise modification of a polymer's properties by introducing the unique functionalities of the attached molecule. mdpi.comrsc.org

This process typically involves a pre-formed polymer scaffold that contains reactive groups amenable to click chemistry, such as azide or epoxide moieties. rsc.orgresearchgate.net For example, a polymer like poly(glycidyl methacrylate) (PGMA) can be modified to have azide groups on its surface. rsc.orgresearchgate.net A derivative of this compound, perhaps with the ketone group protected, could then be "clicked" onto the azide-functionalized scaffold via its terminal alkyne using CuAAC. rsc.orgkinampark.com This strategy has been used to attach peptides, fluorophores, and other functional molecules to various polymer scaffolds, including polyvinylidene difluoride (PVDF) and polyesters. rsc.orgkinampark.com The long aliphatic chain of this compound could be used to modify the hydrophobicity and mechanical properties of the host polymer.

Synthesis of Functional Polymers and Copolymers through Alkyne-Ketone Reactivity

The presence of both a terminal alkyne and a ketone group makes this compound a valuable bifunctional monomer. quora.com These two groups have orthogonal reactivity, meaning one can be reacted selectively without affecting the other, allowing for the synthesis of highly functional and complex polymer architectures. rsc.orgrsc.org

The terminal alkyne can be readily functionalized using click chemistry, such as CuAAC or thiol-yne reactions. chemrxiv.orgmdpi.com The ketone group, on the other hand, is amenable to different reactions, most notably the formation of hydrazones or imines (Schiff bases) by reacting with hydrazides or amines, respectively. researchgate.netnih.gov This dual reactivity allows for a two-step functionalization pathway:

Polymerization via the Alkyne: A polymer can first be synthesized using the alkyne group of this compound, leaving a chain of pendant ketone groups along the backbone.

Post-Polymerization Modification via the Ketone: The ketone groups on the polymer can then be used as handles to attach other molecules. For example, reacting the polymer with a molecule containing a hydrazide group would form stable, yet potentially reversible, hydrazone linkages. researchgate.netnih.gov

This approach enables the creation of copolymers with precisely placed functionalities. For instance, a polymer could be built with this compound and then functionalized with hydrophilic molecules via the ketone groups to create an amphiphilic copolymer. Such materials are essential for applications in drug delivery and nanotechnology. nih.govmdpi.com

Table 2: Orthogonal Reactivity of this compound for Functional Polymer Synthesis

| Functional Group | Reaction Type | Reactant | Linkage Formed | Key Features of Reaction/Linkage |

|---|---|---|---|---|

| Terminal Alkyne | CuAAC Click Chemistry | Azide (R-N₃) | 1,2,3-Triazole | Highly efficient, stable, bio-orthogonal. wikipedia.org |

| Thiol-yne Reaction | Thiol (R-SH) | Thioether | Can be radical- or base-catalyzed; high conversion. chemrxiv.orgmdpi.com | |

| Ketone | Hydrazone Formation | Hydrazide (R-NHNH₂) | Hydrazone | Forms dynamic covalent bonds; often pH-responsive. researchgate.netnih.gov |

| Imine (Schiff Base) Formation | Primary Amine (R-NH₂) | Imine | Reversible reaction, useful for dynamic systems. nih.gov | |

| Friedel-Crafts Hydroxyalkylation | Activated Arene | Aryl-alkanol | Can be used in polycondensations to form aromatic polymers. nsf.gov |

Exploration in Advanced Polymeric Materials

The unique structural features of this compound—a long hydrocarbon chain combined with reactive handles—make polymers derived from it promising candidates for advanced material applications, particularly in the biomedical and smart materials sectors.

Biocompatible and Biodegradable Polymers

The development of biocompatible and biodegradable polymers is critical for medical implants, drug delivery systems, and tissue engineering. nih.govunimi.itmdpi.com Polymers synthesized from monomers that are based on endogenous molecules or have long aliphatic chains are often good candidates. mdpi.commdpi.com

Polymers incorporating this compound, especially polyesters or poly(ester amide)s formed through its derivatization, could exhibit excellent biocompatibility and biodegradability. mdpi.comacs.org The long C16 chain is a lipid-like structure, which can enhance biocompatibility. acs.org If the monomer is incorporated into a polyester (B1180765) backbone, the resulting ester linkages are susceptible to hydrolysis, leading to degradation into smaller, potentially non-toxic molecules that can be metabolized or cleared by the body. acs.orgnih.gov Alkyne-functionalized polyesters have been successfully synthesized and shown to be both degradable and cytocompatible, making them suitable for soft tissue applications. acs.orgnih.gov

Self-Healing and Stimuli-Responsive Polymeric Systems

Smart polymers that can respond to external stimuli or self-heal after damage are at the forefront of materials science. acs.orgrsc.org The alkyne and ketone functionalities of this compound provide two distinct mechanisms to impart these properties.

Self-Healing Materials: The alkyne group is ideal for creating crosslinked networks. One common strategy for self-healing involves encapsulating reactive components. researchgate.net For instance, a trivalent alkyne and a copper catalyst could be encapsulated within a polymer matrix containing azide groups. When a crack ruptures the capsules, the components mix, and a rapid CuAAC click reaction occurs, crosslinking the matrix and healing the damage. mdpi.comresearchgate.net The long, flexible chain of this compound incorporated into the polymer backbone could provide the necessary chain mobility for efficient healing.

Stimuli-Responsive Systems: The ketone functionality is particularly useful for creating dynamic covalent bonds that can associate and dissociate in response to environmental changes. researchgate.net By reacting the ketone groups along a polymer chain with dihydrazide crosslinkers, a hydrogel network held together by acylhydrazone bonds can be formed. researchgate.net This linkage is known to be pH-sensitive; it is stable at neutral pH but can be reversibly cleaved under acidic conditions. researchgate.netnih.govmdpi.com This property can be exploited to create:

pH-Responsive Drug Delivery Systems: A drug can be tethered to the polymer via a hydrazone bond and released in the acidic microenvironment of a tumor or within a cell's lysosome. nih.govnih.gov

"Smart" Hydrogels: The hydrogel can dissolve at low pH and reform when the pH is raised, allowing for injectable materials or systems with switchable mechanical properties. researchgate.net

Table 3: Potential Applications in Advanced Polymeric Materials

| Material Type | Enabling Functionality | Mechanism | Potential Application |

|---|---|---|---|

| Biocompatible/Biodegradable Polymers | Long Aliphatic Chain, Ester/Amide Links | Hydrolytic cleavage of polymer backbone. mdpi.comnih.gov | Tissue engineering scaffolds, drug delivery vehicles, medical implants. mdpi.com |

| Self-Healing Materials | Terminal Alkyne | Crosslinking via encapsulated "click" chemistry (e.g., CuAAC) upon damage. mdpi.comresearchgate.net | Coatings, structural composites, soft robotics. |

| Stimuli-Responsive Polymers | Ketone | pH-sensitive cleavage/formation of dynamic covalent bonds like hydrazones. researchgate.netnih.gov | pH-triggered drug release, injectable hydrogels, sensors. mdpi.com |

Polymer-Supported Reagents and Catalysts Derived from this compound Analogs

The immobilization of organic reagents and catalysts onto polymeric supports represents a significant advancement in synthetic chemistry, offering streamlined purification, catalyst recyclability, and the potential for use in continuous flow systems. Analogs of this compound, which feature both a reactive terminal alkyne and a ketone functional group separated by a flexible alkyl chain, are valuable synthons. When anchored to a polymer backbone, these structures can serve as versatile polymer-supported reagents or be utilized in the development of sophisticated catalytic systems. The dual functionality allows for a variety of immobilization strategies and subsequent chemical transformations.

One common approach involves tethering the alkyne-bearing molecule to a pre-functionalized polymer. For instance, polymers such as polystyrene, polyethylene (B3416737) glycol (PEG), or polyacrylates can be modified to carry functional groups that react with either the alkyne or the ketone moiety of the this compound analog. The terminal alkyne is particularly useful for "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which provides a highly efficient and bio-orthogonal method for covalent attachment to azide-functionalized polymers. acs.org Alternatively, the ketone group can be used as a handle for immobilization through the formation of ketals, enamines, or hydrazones with appropriately functionalized polymer supports.

Conversely, the this compound analog can be part of a monomer unit that is subsequently polymerized or copolymerized to form a functional polymer. This approach allows for a high loading capacity and a regular distribution of the functional units along the polymer chain.

Once immobilized, these polymer-supported long-chain keto-alkynes can be used in a variety of synthetic applications. The terminal alkyne can participate in Sonogashira couplings, hydroamination, or cycloaddition reactions, while the ketone can be a site for reductions, additions, or condensations. The polymer support facilitates the separation of the product from the excess reagents and byproducts, which is a significant advantage in multi-step synthesis.

Furthermore, the development of recyclable catalysts for the transformation of long-chain alkynes and ketones is an area of active research. Heterogeneous catalysts, where the active metal species is supported on a polymer, offer the benefits of both homogeneous (high activity and selectivity) and heterogeneous (ease of separation and reuse) catalysis. For example, polymer-supported metal complexes have been shown to be effective in the hydration of alkynes to ketones and in various coupling reactions. acs.orgrsc.org

The following data tables illustrate the types of catalytic systems and reactions that are relevant to the functionalization of this compound analogs.

Table 1: Synthesis of α,β-Acetylenic Ketones using a Polymer-Supported Zinc Catalyst

This table presents data on the synthesis of various α,β-acetylenic ketones, which are structurally related to this compound, using a recyclable polystyrene-supported zinc bromide-ethylenediamine complex. The reaction involves the coupling of terminal alkynes with acid chlorides. organic-chemistry.org

| Entry | Acid Chloride | Terminal Alkyne | Product | Yield (%) |

| 1 | Benzoyl chloride | Phenylacetylene | 1,3-Diphenylprop-2-yn-1-one | 95 |

| 2 | 4-Methylbenzoyl chloride | Phenylacetylene | 1-(p-Tolyl)-3-phenylprop-2-yn-1-one | 96 |

| 3 | 4-Methoxybenzoyl chloride | Phenylacetylene | 1-(4-Methoxyphenyl)-3-phenylprop-2-yn-1-one | 94 |

| 4 | 4-Chlorobenzoyl chloride | Phenylacetylene | 1-(4-Chlorophenyl)-3-phenylprop-2-yn-1-one | 93 |

| 5 | Cinnamoyl chloride | Phenylacetylene | (E)-1,5-Diphenylpent-1-en-4-yn-3-one | 89 |

| 6 | Benzoyl chloride | 1-Heptyne | 1-Phenylnon-2-yn-1-one | 92 |

| 7 | Benzoyl chloride | 3,3-Dimethyl-1-butyne | 4,4-Dimethyl-1-phenylpent-2-yn-1-one | 90 |

Table 2: Chemoenzymatic Synthesis of Long-Chain Chiral Amines from Terminal Alkynes via Ketone Intermediates

This table showcases a two-step, one-pot reaction combining gold-catalyzed hydration of terminal alkynes to form long-chain methyl ketones, followed by an amine dehydrogenase (AmDH) catalyzed reductive amination to produce chiral amines. This process is analogous to potential transformations of this compound. researchgate.net

| Entry | Terminal Alkyne Substrate | Intermediate Ketone | Final Chiral Amine Product | Conversion (%) | e.e. (%) |

| 1 | 1-Hexyne | 2-Hexanone | (R)-2-Aminohexane | >99 | >99.9 |

| 2 | 1-Heptyne | 2-Heptanone | (R)-2-Aminoheptane | >99 | >99.9 |

| 3 | 1-Octyne | 2-Octanone | (R)-2-Aminooctane | >99 | >99.9 |

| 4 | 1-Nonyne | 2-Nonanone | (R)-2-Aminononane | >99 | >99.9 |

| 5 | 1-Decyne | 2-Decanone | (R)-2-Aminodecane | 98 | >99.9 |

| 6 | 1-Dodecyne | 2-Dodecanone | (R)-2-Aminododecane | 91 | >99.9 |

These examples underscore the potential for developing sophisticated polymer-supported reagents and catalysts based on the versatile scaffold of long-chain keto-alkynes like this compound. The ability to immobilize such molecules and the availability of recyclable catalysts for their transformation are key to advancing their application in materials science and complex organic synthesis.

Supramolecular Architectures Involving Hexadec 15 Yn 8 One: Self Assembly and Non Covalent Interactions

Host-Guest Chemistry with Hexadec-15-YN-8-one as a Component

Host-guest chemistry involves the formation of complexes between a larger "host" molecule and a smaller "guest" molecule, held together by non-covalent forces. wikipedia.org While specific studies detailing this compound as a direct host or guest are not prevalent, its functional groups suggest potential for such interactions. The long hydrophobic chain could facilitate encapsulation within hydrophobic cavities of hosts like cyclodextrins or other macrocycles in aqueous solutions. wikipedia.orgoaepublish.comfrontiersin.org Conversely, the ketone and alkyne functionalities could act as binding sites for specific guest molecules. The principles of host-guest chemistry are fundamental to areas like drug delivery and the development of molecular sensors. nitschkegroup-cambridge.comnih.gov

The table below outlines common host molecules and the types of guest molecules they can encapsulate, providing a framework for potential host-guest systems involving this compound.

| Host Molecule | Guest Characteristics | Potential Interaction with this compound |

| Cyclodextrins | Hydrophobic molecules or moieties that fit within their cavity. oaepublish.com | The hexadecyl chain of this compound could be encapsulated. |

| Calixarenes | Can bind ions and neutral molecules of various sizes and shapes. nih.gov | The entire molecule or specific functional groups could be recognized. |

| Cucurbiturils | Typically bind cationic and neutral hydrophobic guests. wikipedia.org | The aliphatic chain could be a suitable guest. |

| Pillararenes | Possess a unique pillar-shaped cavity for specific guest recognition. frontiersin.orgresearchgate.net | The linear nature of the hexadecyl chain might allow for threading through the macrocycle. |

Self-Assembly Strategies Utilizing Alkynone Functional Groups

The self-assembly of molecules into ordered structures is a cornerstone of supramolecular chemistry, driven by the cumulative effect of multiple weak, non-covalent interactions. acs.orgnih.govucm.es Alkynones, such as this compound, possess key functional groups that can direct their assembly into well-defined nano- and microstructures. The terminal alkyne is particularly notable for its reactivity and ability to participate in various non-covalent interactions. acs.org

Hydrogen Bonding Networks

Hydrogen bonds are directional interactions between a hydrogen atom in a polar bond and an electronegative atom. nih.govethernet.edu.et While the ketone group in this compound can act as a hydrogen bond acceptor, the terminal alkyne C-H bond is generally a weak hydrogen bond donor. However, in concert with other interactions, hydrogen bonding can play a significant role in stabilizing supramolecular structures. For instance, in assemblies with other molecules containing strong hydrogen bond donors (like alcohols or amides), the ketone oxygen of this compound would be a primary interaction site. The cumulative effect of multiple, even weak, hydrogen bonds can lead to the formation of robust, higher-order assemblies. acs.orgnih.gov

π-π Stacking and Alkynyl-π Interactions

The π-system of the alkyne group in this compound can participate in π-π stacking interactions with other aromatic or π-rich systems. acs.orgnih.govmdpi.com These interactions, arising from the electrostatic attraction between electron-rich and electron-poor regions of π-systems, are crucial in the formation of stacked architectures. researchgate.net Furthermore, the alkyne can engage in alkynyl-π interactions, where the terminal alkyne acts as a hydrogen bond donor to the face of a π-system. These interactions, though weaker than conventional hydrogen bonds, are significant in controlling the geometry of supramolecular assemblies. The combination of π-π stacking and alkynyl-π interactions can lead to the formation of well-ordered, one-dimensional or layered structures. rsc.orgresearchgate.net

Hydrophobic Effects in Directed Self-Assembly

The hydrophobic effect is a major driving force for the self-assembly of amphiphilic molecules in aqueous environments. acs.orgnih.govrsc.org The long C16 aliphatic chain of this compound is strongly hydrophobic. In the presence of water or other polar solvents, these hydrophobic chains will tend to aggregate to minimize their contact with the solvent, leading to the formation of micelles, vesicles, or other self-assembled structures. This directed assembly can be further controlled by the hydrophilic nature of the ketone and alkyne functionalities, which would orient towards the aqueous phase. The introduction of hydrophobic moieties has been shown to strengthen the self-assembly of supramolecular structures in water. acs.orgnih.gov

Crystalline and Solution-Phase Supramolecular Assemblies

The self-assembly of this compound can lead to ordered structures in both the crystalline solid state and in solution. In the solid state, the interplay of hydrogen bonding, π-π stacking, and van der Waals forces can lead to highly ordered crystalline lattices. rsc.orgresearchgate.netub.edu The specific packing arrangement will depend on the subtle balance of these interactions.

In solution, the nature of the solvent plays a critical role. In non-polar solvents, dipole-dipole interactions involving the ketone group might dominate. In polar or aqueous solutions, the hydrophobic effect will be the primary driver for aggregation, leading to the formation of dynamic assemblies like micelles or larger aggregates. rsc.org The study of these assemblies often involves techniques such as X-ray diffraction for crystalline materials and various spectroscopic and microscopic methods for solution-phase structures. rsc.orgresearchgate.net

The following table summarizes the likely types of assemblies based on the solvent environment.

| Solvent | Primary Driving Forces | Expected Supramolecular Structures |

| Aqueous/Polar | Hydrophobic effect, Hydrogen bonding | Micelles, vesicles, layered structures |

| Non-polar | van der Waals forces, Dipole-dipole interactions | Solvated molecules, small aggregates |

| Crystalline State | Hydrogen bonding, π-π stacking, van der Waals forces | Ordered crystalline lattices |

Dynamic Covalent Chemistry and Reversible Assembly Principles

Dynamic covalent chemistry (DCC) involves the formation of covalent bonds that are reversible under specific conditions, allowing for the "error-checking" and thermodynamic control of product formation. nih.gov The alkyne and ketone functionalities of this compound are amenable to certain dynamic covalent reactions. For instance, the formation of imines from the ketone and an amine is a reversible reaction. royalsocietypublishing.org Similarly, certain alkyne reactions can exhibit reversibility. This reversibility allows for the self-correction of assembling structures, leading to the most thermodynamically stable architecture. The principles of DCC are increasingly being used to create complex, adaptive materials from relatively simple building blocks. nih.govrsc.orgrug.nl

Future Directions and Emerging Research Avenues for Hexadec 15 Yn 8 One Chemistry

Integration into Multicomponent Reaction Systems

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, represent a highly efficient strategy for building molecular complexity. researchgate.netresearchgate.net These processes are valued for their high atom economy, reduced waste generation, and ability to rapidly generate libraries of structurally diverse compounds from simple starting materials. researchgate.netnih.gov The dual reactivity of Hexadec-15-YN-8-one makes it an exceptional candidate for the design of novel MCRs.

Future research will likely focus on designing one-pot procedures where both the carbonyl group and the terminal alkyne of this compound participate in sequential or cascade reactions. For instance, the ketone could first undergo a condensation reaction, followed by an intramolecular cyclization involving the alkyne. Conversely, the alkyne could be activated first, for example, through a copper-catalyzed reaction to form a reactive ketenimine intermediate, which could then be trapped by a nucleophile and subsequently react with the ketone moiety. sioc-journal.cnresearchgate.net The development of catalytic MCRs involving alkynes, nitriles, and other reactants could lead to the synthesis of densely functionalized heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. researchgate.netnih.govacs.org The ability to construct complex scaffolds, such as spirocycles, in a single step using MCRs highlights the potential for creating previously inaccessible molecular architectures from this compound. nih.gov

Bio-inspired Synthesis and Biomimetic Transformations

Nature's biosynthetic pathways, characterized by remarkable efficiency and selectivity, offer a rich source of inspiration for synthetic chemists. tandfonline.com Bio-inspired synthesis and biomimetic transformations represent a frontier in organic chemistry, aiming to emulate the strategies of enzymes to achieve highly selective reactions. tandfonline.comresearchgate.net

For this compound, future research could explore biomimetic cascade cyclizations, similar to the polyolefin carbocyclizations that produce terpenes and steroids. rsc.org The long aliphatic chain and the two reactive functional groups could be strategically folded and cyclized using catalysts that mimic the function of cyclase enzymes, potentially leading to macrocyclic or polycyclic structures with defined stereochemistry. Another promising avenue is the development of biomimetic asymmetric catalysis. tandfonline.com By designing catalysts that mimic the active sites of enzymes like hydrogenases or oxygenases, it may be possible to achieve highly enantioselective transformations at either the ketone or the alkyne. For example, a bio-inspired catalyst could facilitate the enantioselective reduction of the ketone or a selective oxidation at an allylic or propargylic position, transformations that are challenging using traditional synthetic methods. tandfonline.com

Exploration of Novel Catalytic Systems for Selective Transformations

The development of novel catalytic systems is crucial for selectively manipulating the functional groups of this compound. The goal is to achieve high chemo-, regio-, and stereoselectivity, allowing for precise control over the reaction outcome.

Palladium-based catalysts are well-established for transformations involving alkynes, such as Sonogashira couplings and selective hydrogenations. rsc.orgrsc.org Future work could focus on developing palladium catalysts with specialized ligands that can differentiate between the two functional groups of this compound or facilitate novel cascade reactions. sioc-journal.cnresearchgate.netrsc.org For example, systems could be designed for selective C-H activation at specific positions along the alkyl chain, followed by cyclization. rsc.org

Copper catalysis offers another versatile platform, particularly for alkyne dimerization (Glaser coupling) and multicomponent reactions. springernature.commdpi.com Novel copper catalytic systems could enable the selective homocoupling of this compound to form C32 dimeric structures or facilitate its use in click chemistry and the synthesis of N-acyl amidines. springernature.com

Beyond palladium and copper, other transition metals and catalytic systems are emerging. Zinc-based catalysts have recently been shown to perform Z-selective semi-hydrogenation of alkynes, offering a complementary approach to traditional methods. acs.org The development of bimetallic catalytic systems, for instance, could unlock new reactivity patterns and enhance selectivity in the transformations of complex substrates like this compound. acs.org

Development of Advanced In-Situ Characterization Techniques

A deep understanding of reaction mechanisms, catalyst behavior, and kinetics is essential for optimizing existing reactions and discovering new ones. Advanced in-situ and operando spectroscopic techniques, which monitor reactions in real-time under actual process conditions, are powerful tools for gaining this insight. researchgate.netrsc.org

For reactions involving this compound, in-situ Nuclear Magnetic Resonance (NMR) spectroscopy could be employed to monitor the consumption of reactants and the formation of intermediates and products in real-time. tandfonline.comuio.no This technique has been successfully used to study complex reaction networks, including multicomponent reactions and asymmetric autocatalysis, providing detailed kinetic and mechanistic data. nih.govtandfonline.com

Infrared (IR) and Raman spectroscopy are particularly well-suited for observing changes in functional groups during a reaction. researchgate.netrsc.org Operando IR spectroscopy can track the carbonyl and alkyne stretches of this compound, providing information on catalyst-substrate interactions and the evolution of key intermediates, especially in catalytic hydrogenations or carbonylations. nih.gov The combination of microfluidic reactors with spectroscopic tools like FTIR allows for high-throughput screening and detailed kinetic analysis with minimal reagent consumption. rsc.org

Mass spectrometry-based techniques, such as electrospray ionization (ESI-MS), can detect transient intermediates and provide mechanistic clues in complex catalytic cycles. nih.govacs.org These advanced analytical methods will be indispensable for unraveling the intricacies of the multicomponent and catalytic reactions envisioned for this compound.

Sustainable and Green Chemistry Approaches in Alkynone Synthesis

The principles of green chemistry—reducing waste, using less hazardous substances, and improving energy efficiency—are increasingly guiding synthetic chemistry research. Future work on this compound and related alkynones will undoubtedly prioritize sustainability.